molecular formula C18H17Cl2NO3 B15043306 Butyl 4-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate

Butyl 4-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate

Cat. No.: B15043306
M. Wt: 366.2 g/mol
InChI Key: CVVNPJHYHSWOOW-UHFFFAOYSA-N
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Description

BUTYL 4-(3,4-DICHLOROBENZAMIDO)BENZOATE is a chemical compound known for its unique structural properties and potential applications in various fields It is an ester derivative of benzoic acid, where the butyl group is attached to the benzoate moiety, and the 3,4-dichlorobenzamido group is attached to the benzene ring

Preparation Methods

The synthesis of BUTYL 4-(3,4-DICHLOROBENZAMIDO)BENZOATE typically involves the esterification of 4-(3,4-dichlorobenzamido)benzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to achieve the desired product. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

BUTYL 4-(3,4-DICHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3,4-dichlorobenzamido)benzoic acid and butanol.

    Substitution Reactions: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BUTYL 4-(3,4-DICHLOROBENZAMIDO)BENZOATE has several scientific research applications, including:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s structural properties make it useful in studying enzyme interactions and binding affinities.

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals with potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of BUTYL 4-(3,4-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzamido group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The ester moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar compounds to BUTYL 4-(3,4-DICHLOROBENZAMIDO)BENZOATE include other ester derivatives of benzoic acid, such as:

    ETHYL 4-(3,4-DICHLOROBENZAMIDO)-BENZOATE: Similar structure but with an ethyl group instead of a butyl group.

    METHYL 4-(3,4-DICHLOROBENZAMIDO)-BENZOATE: Similar structure but with a methyl group instead of a butyl group.

    PROPYL 4-(3,4-DICHLOROBENZAMIDO)-BENZOATE: Similar structure but with a propyl group instead of a butyl group.

The uniqueness of BUTYL 4-(3,4-DICHLOROBENZAMIDO)BENZOATE lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and bioavailability.

Properties

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

butyl 4-[(3,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C18H17Cl2NO3/c1-2-3-10-24-18(23)12-4-7-14(8-5-12)21-17(22)13-6-9-15(19)16(20)11-13/h4-9,11H,2-3,10H2,1H3,(H,21,22)

InChI Key

CVVNPJHYHSWOOW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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